1-プロピル-1H-ピラゾール-3-アミン

概要

説明

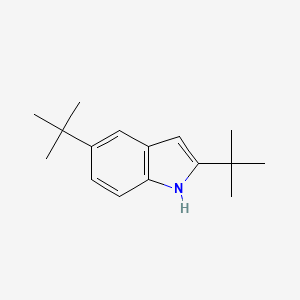

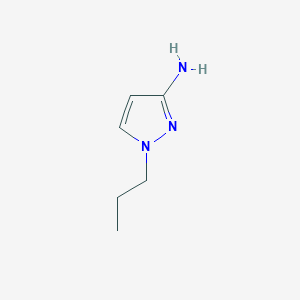

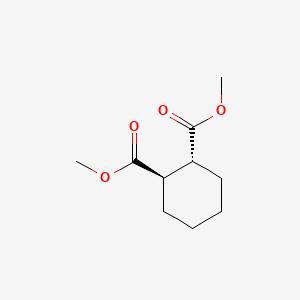

1-Propyl-1H-pyrazol-3-amine is a chemical compound with the CAS Number: 956393-73-0 . It has a molecular weight of 125.17 . The IUPAC name for this compound is 1-propyl-1H-pyrazol-3-amine . It is stored at a temperature of 4°C and protected from light . The compound is in liquid form .

Synthesis Analysis

The synthesis of pyrazole compounds, such as 1-propyl-1H-pyrazol-3-amine, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods involve the use of heterocyclic systems and multicomponent approaches .Molecular Structure Analysis

The molecular structure of 1-propyl-1H-pyrazol-3-amine is represented by the Inchi Code: 1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8) . This indicates that the compound consists of six carbon atoms, eleven hydrogen atoms, and three nitrogen atoms .Chemical Reactions Analysis

Pyrazole compounds, including 1-propyl-1H-pyrazol-3-amine, are involved in various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Other reactions include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Physical and Chemical Properties Analysis

1-Propyl-1H-pyrazol-3-amine is a liquid at room temperature . It has a molecular weight of 125.17 . The compound should be stored at a temperature of 4°C and protected from light .科学的研究の応用

有機合成

“1-プロピル-1H-ピラゾール-3-アミン”は、有機合成で用いられる重要な原料です . さまざまな用途のために、より複雑な分子を構築するためのビルディングブロックとして使用できます。

医薬品

この化合物は、医薬品の製造における中間体として使用できます . 特定の治療効果を持つ薬を合成するために使用できます。

農薬

医薬品と同様に、“1-プロピル-1H-ピラゾール-3-アミン”は、農薬の合成にも使用できます . これらの化学物質には、農作物の保護と増強に役立つ殺虫剤、除草剤、および肥料が含まれます。

染料製造

この化合物は、染料の製造に使用されます . 化合物中のアミン基は、他の物質と反応してさまざまな色を生成できます。

アザペンタレン合成

“1-プロピル-1H-ピラゾール-3-アミン”中のアミン基は、アザペンタレンの合成に使用できます . アザペンタレンは、材料科学や医薬品で潜在的な用途を持つ有機化合物のクラスです。

高温用途

この化合物は、高い熱安定性を持ち、高温用途に適しています . これには、高温を必要とする反応や、化合物が高温下で安定している必要がある条件が含まれます。

Safety and Hazards

The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H312, H332 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

作用機序

Target of Action

It is known that pyrazole derivatives, which include 1-propyl-1h-pyrazol-3-amine, can provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases .

Mode of Action

Pyrazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit Bruton Kinase (BTK), a nonreceptor tyrosine kinase .

Biochemical Pathways

Pyrazole derivatives have been found to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory and anticancer activities .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.06 , which could impact its bioavailability.

Result of Action

Pyrazole derivatives have been found to exhibit a wide range of biological properties, including antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Action Environment

It is known that the compound should be stored at 4°c and protected from light , suggesting that light and temperature could affect its stability.

生化学分析

Biochemical Properties

1-Propyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as p38 mitogen-activated protein kinase (p38MAPK) and cyclooxygenase (COX), influencing their activity. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their catalytic functions. Additionally, 1-propyl-1H-pyrazol-3-amine can act as a ligand for certain receptors, further influencing biochemical pathways .

Cellular Effects

1-Propyl-1H-pyrazol-3-amine has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving p38MAPK, leading to alterations in gene expression and cellular metabolism. This compound can affect cell proliferation, differentiation, and apoptosis, making it a valuable tool in studying cellular functions and responses .

Molecular Mechanism

The molecular mechanism of action of 1-propyl-1H-pyrazol-3-amine involves its binding interactions with biomolecules. It can inhibit or activate enzymes such as p38MAPK and COX by binding to their active sites. This binding can lead to changes in the conformation of these enzymes, thereby affecting their activity. Additionally, 1-propyl-1H-pyrazol-3-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-propyl-1H-pyrazol-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-propyl-1H-pyrazol-3-amine remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-propyl-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

1-Propyl-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, its interaction with p38MAPK and COX can affect the production of metabolites involved in inflammatory responses and other cellular functions .

Transport and Distribution

The transport and distribution of 1-propyl-1H-pyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways .

Subcellular Localization

1-Propyl-1H-pyrazol-3-amine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles. This localization is crucial for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical effects .

特性

IUPAC Name |

1-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONOODCVABUHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956393-73-0 | |

| Record name | 1-propyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1353294.png)